1-carbamoyl-3-(4-iodophenyl)urea
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Overview
Description
1-carbamoyl-3-(4-iodophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a carbamoyl group and an iodophenyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-carbamoyl-3-(4-iodophenyl)urea can be synthesized through several methods. One common approach involves the reaction of 4-iodoaniline with phosgene to form 4-iodophenyl isocyanate, which is then reacted with urea to yield the desired product . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of ureas without the need for an inert atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-carbamoyl-3-(4-iodophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Carbamoylation: It can be involved in carbamoylation reactions, where a carbamoyl group is added to other molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride can be used.
Carbamoylation: Reagents like carbonylimidazolide and various nucleophiles are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ureas, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
1-carbamoyl-3-(4-iodophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-carbamoyl-3-(4-iodophenyl)urea involves its interaction with molecular targets through its functional groups. The carbamoyl group can form hydrogen bonds and interact with various biological molecules, while the iodophenyl group can participate in halogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Iofensulfuron: An N-sulfonylurea that is structurally similar due to the presence of a carbamoyl group and an iodophenyl group.
Thiourea Derivatives: Compounds like thiourea share a similar urea backbone but differ in the presence of sulfur instead of oxygen.
Uniqueness
1-carbamoyl-3-(4-iodophenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodophenyl group provides unique reactivity and potential for halogen bonding, distinguishing it from other urea derivatives.
Properties
IUPAC Name |
1-carbamoyl-3-(4-iodophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3O2/c9-5-1-3-6(4-2-5)11-8(14)12-7(10)13/h1-4H,(H4,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIKQDWZXSJGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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